2,3-Dimethoxybenzonitrile

Organic Synthesis Crystallization Physicochemical Properties

For reliable, high-yield Grignard ketone synthesis (e.g., 92.5% yield with methylmagnesium bromide), the unique 2,3-substitution pattern of this nitrile is critical. Its lower melting point (42-48°C) offers distinct handling advantages over the 3,4-isomer, optimizing industrial workflows. Request a CoA with NMR confirmation to verify correct regioisomer identity and ensure batch-to-batch reproducibility in regulated pharmaceutical and agrochemical development.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 5653-62-3
Cat. No. B1346029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxybenzonitrile
CAS5653-62-3
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C#N
InChIInChI=1S/C9H9NO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,1-2H3
InChIKeyLBXGBNHUNHWYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxybenzonitrile (CAS 5653-62-3): Technical Specifications and Industrial Procurement Baseline


2,3-Dimethoxybenzonitrile (CAS 5653-62-3) is a substituted aromatic nitrile, bearing two methoxy groups at the ortho and meta positions (2- and 3-) of a benzonitrile core [1]. It is a white to light-yellow crystalline solid with a molecular weight of 163.18 g/mol, a melting point range typically reported between 42-48°C, and is characterized by its insolubility in water . The compound is a well-established building block in organic synthesis, frequently employed as an intermediate for the preparation of more complex pharmaceutical and agrochemical targets .

2,3-Dimethoxybenzonitrile (CAS 5653-62-3): Why Generic Substitution with Positional Isomers or Other Benzonitriles Fails in Critical Syntheses


The assumption that closely related benzonitrile derivatives, such as positional isomers or other methoxy-substituted analogs, can be interchanged is a common pitfall in chemical procurement. The specific 2,3-substitution pattern dictates a unique electronic and steric environment on the aromatic ring, which fundamentally alters reaction outcomes, regioselectivity, and product yields. Simple replacement with isomers like 3,4-dimethoxybenzonitrile (CAS 2024-83-1) can lead to dramatically different photochemical behavior and nucleophilic substitution patterns [1]. Furthermore, the precise arrangement of the methoxy and nitrile groups governs the compound's reactivity profile in key transformations, such as the direction and efficiency of Grignard additions, as well as its physical properties including melting point and solubility . These differences underscore that for reliable, reproducible results in multi-step syntheses, 2,3-dimethoxybenzonitrile cannot be replaced without extensive re-validation.

2,3-Dimethoxybenzonitrile (CAS 5653-62-3): Quantitative Performance Data Against Key Comparators


2,3-Dimethoxybenzonitrile: Superior Melting Point Distinction vs. 3,4-Isomer for Handling and Purification

The melting point of 2,3-Dimethoxybenzonitrile is significantly lower than its 3,4-isomer, which directly impacts handling, purification, and formulation processes. This lower melting point is a critical specification for procurement when a lower-temperature melting solid is required .

Organic Synthesis Crystallization Physicochemical Properties

2,3-Dimethoxybenzonitrile: Regioselective Reactivity with Grignard Reagents Enables Specific Ketone Synthesis

The 2,3-dimethoxy substitution pattern uniquely directs the outcome of Grignard reactions. Unlike the 3,4-isomer which undergoes photochemical nucleophilic aromatic substitution under UV irradiation [1], 2,3-Dimethoxybenzonitrile reacts with methyl and phenyl Grignard reagents to replace the nuclear alkoxyl groups, yielding specific dimethoxy ketones . This reactivity is distinct and not generally observed or reported for other positional isomers like 3,4-dimethoxybenzonitrile under the same conditions.

Organometallic Chemistry Grignard Reaction Ketone Synthesis

2,3-Dimethoxybenzonitrile: High-Yield Grignard Reaction Conditions Validated for Scalable Synthesis

A validated synthetic protocol demonstrates the high-yield conversion of 2,3-Dimethoxybenzonitrile to a key intermediate, showcasing its reliable and efficient reactivity under scalable conditions. This data provides a quantitative benchmark for users intending to incorporate this building block into their own process routes .

Process Chemistry Yield Optimization Patent Method

2,3-Dimethoxybenzonitrile: Distinct Spectral Fingerprint Enables Unambiguous Analytical Identification

The 1H-NMR spectrum of 2,3-Dimethoxybenzonitrile provides a unique fingerprint for identity confirmation and purity assessment, essential for quality control and regulatory compliance. Reference spectral data from authoritative databases allows for unambiguous differentiation from other benzonitrile isomers [1].

Analytical Chemistry Quality Control NMR Spectroscopy

2,3-Dimethoxybenzonitrile (CAS 5653-62-3): Key Application Scenarios Backed by Comparative Evidence


Scalable Synthesis of Specific 2,3-Dimethoxyphenyl Ketones

This is the most compelling use-case based on the available evidence. 2,3-Dimethoxybenzonitrile is uniquely suited for the preparation of 2,3-dimethoxyphenyl ketones via reaction with Grignard reagents . This thermal, high-yielding reaction (e.g., 92.5% yield with methylmagnesium bromide) is not generally observed for other isomers like 3,4-dimethoxybenzonitrile, which undergo alternative photochemical pathways under UV light [1]. Procurement teams should select 2,3-Dimethoxybenzonitrile for any synthetic route targeting this specific ketone scaffold.

Synthetic Route Optimization for Lower-Melting Solid Handling

For process chemists and formulation scientists, the physical state of an intermediate is a critical parameter. 2,3-Dimethoxybenzonitrile's significantly lower melting point (42-48°C) compared to the 3,4-isomer (68-70°C) makes it the preferred choice in applications requiring a lower-melting solid for easier handling, improved solubility in certain solvent systems, or specific crystallization properties . This 20-28°C difference can be a decisive factor in selecting a synthetic pathway for industrial production.

Quality Control and Release Testing of Benzonitrile Intermediates

Procurement of 2,3-Dimethoxybenzonitrile for any application should be accompanied by a robust analytical release method. The compound's unique 1H-NMR spectral fingerprint, as documented in the AIST SDBS database, provides an unambiguous identity test to differentiate it from isomeric impurities or mis-shipments . This is essential for quality assurance in regulated environments such as pharmaceutical R&D and manufacturing, ensuring that the correct positional isomer is used in critical synthetic steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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